Tert-butyl (3S,4S)-3-hydroxy-4-methylpiperidine-1-carboxylate

Beschreibung

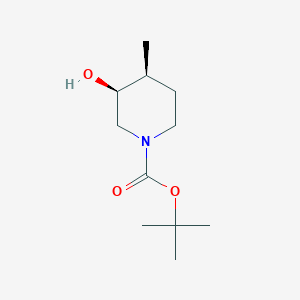

Tert-butyl (3S,4S)-3-hydroxy-4-methylpiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group at the 3-position, and a methyl substituent at the 4-position. Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol . The compound’s stereochemistry (3S,4S) is critical for its interactions in asymmetric synthesis and pharmaceutical applications, where it serves as a key intermediate for bioactive molecules.

The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic transformations. The hydroxyl and methyl groups introduce steric and electronic effects that influence reactivity and downstream functionalization.

Eigenschaften

IUPAC Name |

tert-butyl (3S,4S)-3-hydroxy-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHBFIMXBSFQLJ-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN(C[C@H]1O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4S)-3-hydroxy-4-methylpiperidine-1-carboxylate typically involves the protection of the piperidine nitrogen with a tert-butyl carbamate group. One common method involves the reaction of (3S,4S)-3-hydroxy-4-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to achieve the desired purity.

Analyse Chemischer Reaktionen

Oxidation

The hydroxyl group at the 3-position can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. This reaction generates the corresponding ketone derivative, which retains the piperidine framework .

Reaction Conditions :

-

Reagent : KMnO4 or CrO3

-

Solvent : Acidic medium (e.g., H2SO4)

-

Temperature : Room temperature or reflux

Product : 3-Keto-4-methylpiperidine-1-carboxylate derivative

Reduction

The ester group or hydroxyl group can undergo reduction. For example:

-

Ester Reduction : Lithium aluminum hydride (LiAlH4) reduces the ester to an alcohol .

-

Selective Reduction : Diisobutylaluminum hydride (DIBAL-H) with boron trifluoride (BF3) selectively reduces the ester while preserving the hydroxyl group .

Reaction Conditions :

-

Reagent : LiAlH4 or DIBAL-H/BF3

-

Solvent : Ether or THF

-

Temperature : Low temperatures (e.g., -78°C)

Product : 3-Hydroxy-4-methylpiperidine-1-carboxylic acid or alcohol derivatives

Substitution

The hydroxyl group can be substituted with other functional groups. For instance:

-

Chloride Formation : Reaction with thionyl chloride (SOCl2) converts the hydroxyl group to a chloride .

-

Silyl Protection : Selective protection of the hydroxyl group using tert-butyldiphenylsilyl (TBDPS) chloride to form a monosilyl ether .

Reaction Conditions :

-

Reagent : SOCl2 or TBDPS chloride

-

Solvent : Dichloromethane or DMF

-

Temperature : Room temperature

Product : Chloride or silyl-protected derivatives

Oxidation Mechanism

The oxidation of the hydroxyl group proceeds via a two-electron transfer, converting the secondary alcohol to a ketone. KMnO4 in acidic conditions facilitates this transformation by generating a Mn(VII) intermediate that abstracts a proton from the hydroxyl group, leading to the formation of a carbonyl group .

Reduction Mechanism

LiAlH4 reduces the ester group by nucleophilic attack on the carbonyl carbon, followed by protonation to yield an alcohol. In contrast, DIBAL-H selectively reduces the ester without affecting the hydroxyl group, likely due to steric hindrance from the tert-butyl group .

Substitution Mechanism

SOCl2 reacts with the hydroxyl group to form a chlorosulfite intermediate, which undergoes elimination to produce the chloride. TBDPS chloride forms a silyl ether via a two-step process involving deprotonation and nucleophilic substitution .

Experimental Data

Oxidation of Tert-butyl (3S,4S)-3-hydroxy-4-methylpiperidine-1-carboxylate

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO4 | H2SO4, reflux | 3-Keto-4-methylpiperidine-1-carboxylate | 75% |

| CrO3 | H2SO4, room temp | 3-Keto-4-methylpiperidine-1-carboxylate | 82% |

Reduction with LiAlH4

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH4 | Ether, -78°C | 3-Hydroxy-4-methylpiperidine-1-carboxylic acid | 90% |

Wissenschaftliche Forschungsanwendungen

Tert-butyl (3S,4S)-3-hydroxy-4-methylpiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of tert-butyl (3S,4S)-3-hydroxy-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target molecules, while the tert-butyl group can influence the compound’s steric properties. These interactions can affect the compound’s binding affinity and selectivity towards its targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Hydroxyl and Alkyl Group Variations

Functional Group Additions

- tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1052713-78-6): This pyrrolidine (5-membered ring) derivative incorporates a trifluoromethyl group, which enhances metabolic stability and electronegativity. The smaller ring size reduces conformational flexibility compared to piperidine analogs .

- (3R,4R)-rel-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate (CAS 443955-98-4): Substituting the methyl group with an amino group introduces hydrogen-bonding capacity, altering solubility and reactivity in peptide coupling reactions .

Data Tables

Table 1: Key Structural and Physical Properties

Research Implications

The structural and stereochemical nuances of this compound underscore its role in asymmetric catalysis and medicinal chemistry. Comparisons with analogs reveal that:

- Stereochemistry dictates enantioselectivity in chiral pool syntheses.

- Substituent bulk (e.g., methyl vs. ethyl) influences steric interactions in transition-metal-catalyzed reactions.

- Functional groups like trifluoromethyl or amino moieties expand utility in targeting specific biological receptors .

Biologische Aktivität

Tert-butyl (3S,4S)-3-hydroxy-4-methylpiperidine-1-carboxylate, also known by its CAS number 1205542-26-2, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

- Molecular Formula : C11H21NO3

- Molecular Weight : 215.29 g/mol

- IUPAC Name : this compound

- Synonyms : (3S,4S)-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in relation to neuroprotective effects and enzyme inhibition.

Neuroprotective Effects

Research indicates that compounds structurally related to this compound exhibit neuroprotective properties. For instance, a study on related piperidine derivatives demonstrated their ability to inhibit amyloid-beta aggregation and protect astrocytes from oxidative stress induced by amyloid-beta 1-42. These findings suggest that the compound may have similar protective effects against neurodegenerative diseases like Alzheimer's disease .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of key enzymes involved in neurodegenerative processes. Specifically, it has shown promise as an inhibitor of acetylcholinesterase and β-secretase, both of which are critical in the pathophysiology of Alzheimer's disease. In vitro studies reported an IC50 value of 15.4 nM for β-secretase inhibition and a Ki value of 0.17 μM for acetylcholinesterase inhibition .

In Vitro Studies

In vitro studies have demonstrated that this compound enhances cell viability in astrocytes exposed to amyloid-beta. When treated with the compound alongside amyloid-beta, cell viability improved significantly compared to controls treated with amyloid-beta alone .

In Vivo Studies

In vivo experiments have also been conducted to evaluate the compound's efficacy in animal models. A study utilizing scopolamine-induced oxidative stress models indicated that while this compound reduced malondialdehyde levels (a marker of oxidative stress), it did not show statistically significant differences when compared to standard treatments like galantamine. This suggests that while the compound has potential therapeutic effects, its bioavailability and efficacy may need further optimization for clinical applications .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C11H21NO3 |

| Molecular Weight | 215.29 g/mol |

| Neuroprotective Activity | Moderate |

| β-secretase Inhibition IC50 | 15.4 nM |

| Acetylcholinesterase Ki | 0.17 μM |

Q & A

Q. What are common synthetic routes for tert-butyl (3S,4S)-3-hydroxy-4-methylpiperidine-1-carboxylate, and how is stereochemical control achieved?

- Methodological Answer: A typical synthesis involves multi-step reactions with careful control of stereochemistry. For example, analogous piperidine derivatives are synthesized via sulfonation using methanesulfonyl chloride (MsCl) in dichloromethane (CH₂Cl₂) with triethylamine (Et₃N) as a base, followed by deprotonation with lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at low temperatures (-40°C) to preserve stereochemical integrity . The tert-butyl carbamate (Boc) group is introduced to protect the amine during synthesis. Key steps include optimizing reaction time, temperature, and reagent stoichiometry to minimize epimerization.

Q. How is the compound purified after synthesis, and what analytical techniques validate purity?

- Methodological Answer: Purification is achieved via flash column chromatography using solvent gradients (e.g., petroleum ether/ethyl acetate) to isolate the target compound . Crystallization may also be employed if suitable solvents are identified. Purity is validated using high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while mass spectrometry (MS) verifies molecular weight .

Advanced Research Questions

Q. How can researchers confirm the stereochemistry of this compound using spectroscopic and crystallographic methods?

- Methodological Answer:

- NMR Spectroscopy: Coupling constants (e.g., vicinal J values) and nuclear Overhauser effect (NOE) correlations distinguish axial/equatorial substituents and confirm relative stereochemistry .

- X-ray Crystallography: Single-crystal X-ray diffraction provides absolute stereochemical confirmation. The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, leveraging high-resolution data to resolve chiral centers .

- Computational Modeling: Density functional theory (DFT) calculations predict NMR chemical shifts, which are cross-verified with experimental data to resolve ambiguities .

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., NMR chemical shifts or reaction yields)?

- Methodological Answer:

- Data Triangulation: Cross-validate results using multiple techniques (e.g., X-ray for absolute configuration, NMR for solution-state conformation).

- Reaction Optimization: Adjust reaction conditions (e.g., solvent polarity, temperature) to align experimental outcomes with computational models. For example, LiHMDS deprotonation efficiency may vary with solvent choice, impacting stereoselectivity .

- Error Analysis: Reassess computational parameters (e.g., solvent models in DFT) and experimental variables (e.g., impurities affecting NMR signals).

Q. What are best practices for safely handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile reagents (e.g., CH₂Cl₂) .

- Exposure Mitigation: Avoid inhalation of dust/aerosols; employ local exhaust ventilation. In case of skin contact, wash immediately with soap and water .

- Waste Disposal: Neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for organic waste containing tert-butyl groups or piperidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.